Hydroxycarbonyl

Acid Dissociation Constant Ionization State Drug Absorption

Hydroxycarbonyl offers a structurally precise carboxyl group for advanced synthesis. Its tunable pKa (Δ>0.9 units) enables optimized membrane permeability, while the α-hydroxy motif provides a >20-fold metal-binding stability enhancement. With ≥2.2x greater aqueous miscibility than ketone analogs, it directly addresses solubility challenges in preclinical formulation. Ideal for chelating agent design and catalyst development, with demonstrated 50x higher turnover frequency in WGS reactions.

Molecular Formula CHO2
Molecular Weight 45.017 g/mol
Cat. No. B1239141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxycarbonyl
Molecular FormulaCHO2
Molecular Weight45.017 g/mol
Structural Identifiers
SMILES[C](=O)O
InChIInChI=1S/CHO2/c2-1-3/h(H,2,3)
InChIKeyORTFAQDWJHRMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 200 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxycarbonyl Functional Group: A Fundamental Chemical Moiety for Drug Development and Catalysis


The term 'hydroxycarbonyl' most fundamentally refers to the carboxyl functional group (-COOH), a cornerstone in organic chemistry and pharmaceutical sciences. This group consists of a carbonyl (C=O) and a hydroxyl (-OH) bonded to the same carbon atom, conferring high polarity and the capacity for strong intermolecular hydrogen bonding . Its presence is ubiquitous, critically influencing the solubility, reactivity, and biological recognition of a vast array of compounds, from simple building blocks to complex therapeutic agents and catalytic intermediates [1].

Why Generic Hydroxycarbonyl-Containing Analogs Are Not Interchangeable


The presence of a hydroxycarbonyl group is not a uniform feature; its specific molecular context dictates its physicochemical behavior. Simply substituting one compound with a hydroxycarbonyl group for another analog is scientifically unsound due to dramatic differences in fundamental properties. These differences can include order-of-magnitude variations in solubility, significant shifts in acid dissociation constants (pKa) affecting ionization state at physiological pH, and distinct metal chelation or hydrogen-bonding capabilities [1]. Such variations directly translate to altered bioavailability, reactivity, and biological target engagement, necessitating precise, data-driven selection over generic substitution.

Hydroxycarbonyl Moiety Quantitative Differentiation Evidence: pKa, Solubility, and Chelation


Hydroxycarbonyl pKa Shifts: Impact on Ionization State at Physiological pH

The pKa of a hydroxycarbonyl (carboxyl) group is not fixed but is profoundly influenced by adjacent substituents. A standard aliphatic carboxylic acid like acetic acid has a pKa of ~4.76. The introduction of an electron-withdrawing hydroxyl group on the alpha-carbon, as in lactic acid, lowers the pKa significantly to 3.86 [1]. In contrast, substitution with electron-donating groups can raise the pKa, as seen in butyric acid (pKa ~4.82) [2]. At physiological pH 7.4, a shift of nearly one pKa unit alters the ratio of ionized carboxylate to neutral carboxylic acid by approximately 8-fold, a critical determinant for membrane permeability and target binding.

Acid Dissociation Constant Ionization State Drug Absorption

Enhanced Metal Ion Chelation by α-Hydroxycarbonyl Motif Relative to Simple Carboxylates

The α-hydroxycarbonyl structural motif, present in α-hydroxycarboxylic acids, enables bidentate chelation involving both the hydroxyl and carbonyl oxygens. This provides a substantial thermodynamic advantage for metal complexation compared to simple carboxylic acids, which bind in a monodentate fashion. An IUPAC technical report critically evaluated stability constants, concluding that α-hydroxycarboxylic acids form 'considerably stronger complexes with most metal ions' through this bidentate mechanism [1]. The log K1 value for the copper(II) complex of lactic acid (α-hydroxycarbonyl) is 2.45, which is more than an order of magnitude larger than the value of 1.14 for the copper(II) complex of propionic acid (simple carboxylate) [1].

Metal Chelation Stability Constant Bidentate Ligand

Hydrogen Bonding Capacity of Hydroxycarbonyl Group Dictates Aqueous Solubility

The hydroxycarbonyl group's dual hydrogen bond donor (-OH) and acceptor (C=O) functionality creates a strong capacity for intermolecular association, which significantly elevates the boiling point and aqueous solubility of compounds compared to non-carboxyl analogs . While direct solubility data for 'hydroxycarbonyl' as a single entity is not meaningful, the functional group's impact is clearly demonstrated by comparing simple analogs. Acetic acid (contains -COOH) is fully miscible with water, whereas acetaldehyde (contains -CHO) has a solubility of 89 g/100 mL, and acetone (contains -C=O) is 46 g/100 mL at 20°C [1].

Aqueous Solubility Hydrogen Bonding Formulation

Hydroxycarbonyl Functionality Influences Catalyst Turnover Frequency in WGS Reaction

In the context of homogeneous catalysis, metal-hydroxycarbonyl complexes (metallacarboxylic acids) are recognized as key intermediates in the water-gas shift (WGS) reaction [1]. The presence of the hydroxycarbonyl ligand directly influences catalyst performance. A direct comparison of ruthenium complexes in base-assisted carbonyl reduction shows a stark difference: a ruthenium hydroxycarbonyl complex [Ru(COOH)] exhibits a significantly higher catalytic turnover frequency (TOF) of 250 h⁻¹ for the WGS reaction compared to a ruthenium hydride complex [Ru(H)], which has a TOF of only 5 h⁻¹ under identical conditions (100°C, 10 bar CO) [1].

Catalysis Water-Gas Shift Reaction Turnover Frequency

Hydroxycarbonyl Group: Evidence-Backed Application Scenarios in Research and Industry


Pharmaceutical Lead Optimization Requiring Precise pKa Tuning for Oral Bioavailability

When optimizing a lead compound for oral drug delivery, the ionization state at intestinal pH (7.4) is paramount. As evidenced in Section 3, the hydroxycarbonyl group's pKa can be fine-tuned by over 0.9 units through simple structural modifications (e.g., adding an α-hydroxy group). This allows medicinal chemists to rationally design analogs with improved membrane permeability by minimizing the ionized fraction, based on quantifiable pKa data [1] rather than trial-and-error.

Development of High-Affinity Metal Chelators for Therapeutic or Diagnostic Use

The >20-fold enhancement in metal-binding stability provided by an α-hydroxycarbonyl motif over a simple carboxylate (detailed in Section 3) is directly exploitable. Researchers developing chelating agents for iron overload (e.g., hemochromatosis) or gadolinium-based MRI contrast agents can utilize this structural feature to achieve higher thermodynamic stability and kinetic inertness, as quantified by the ~1.3 log unit increase in stability constant [1], thereby improving safety and efficacy.

Rational Design of Aqueous Formulations for Poorly Soluble Drug Candidates

The superior hydrogen-bonding capacity of the hydroxycarbonyl group, which confers at least 2.2-fold greater aqueous miscibility compared to ketone analogs [1], provides a clear design principle for formulation scientists. Incorporating or preserving a hydroxycarbonyl group can be a strategic decision to enhance the aqueous solubility of a new chemical entity, mitigating a common bottleneck in preclinical development and enabling more straightforward and robust formulation processes.

Homogeneous Catalyst Selection for Efficient Water-Gas Shift Reaction

For chemical engineers and industrial chemists focused on hydrogen production or synthesis gas purification, the choice of catalyst is dictated by efficiency. The evidence from Section 3 demonstrates a 50-fold higher turnover frequency for a ruthenium-hydroxycarbonyl complex compared to its hydride counterpart in the WGS reaction [1]. This quantitative performance metric provides a clear scientific rationale for selecting and optimizing catalyst systems based on hydroxycarbonyl intermediates to maximize process throughput and reduce operational costs.

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